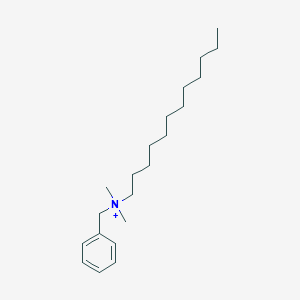
Cyanomethyl thiocyanate
Descripción general
Descripción
Cyanomethyl thiocyanate is a chemical compound with the molecular formula C3H2N2S . It has an average mass of 98.126 Da and a monoisotopic mass of 97.993866 Da .
Synthesis Analysis
The synthesis of thiocyanates, including this compound, can be achieved through various methods such as nucleophilic reaction, electrophilic reaction, and free radical reaction . These methods can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Chemical Reactions Analysis
Thiocyanates, including this compound, are common in natural products, synthetic drugs, and bioactive molecules . They can undergo various chemical reactions, including direct introduction methods like nucleophilic, electrophilic, and free radical reactions, to introduce SCN groups at the target sites to construct thiocyanates .Aplicaciones Científicas De Investigación
1. Biological and Clinical Research
Cyanomethyl thiocyanate and its derivatives are extensively studied in biological contexts. Thiocyanate, a related compound, is a detoxification product of cyanide and is considered a biomarker for differentiating nonsmokers from smokers, as its levels are typically higher in smokers. It is also investigated for its connection to cardiovascular risks in non-smokers. Moreover, thiocyanate's role in the body's response to oxidative stress is a topic of interest in clinical research (Cicero et al., 2015).
2. Environmental Monitoring and Remediation
This compound and its derivatives are significant in environmental studies, especially concerning mining effluents. Thiocyanate is a byproduct in gold ore processing and steel production. Its stability makes it challenging to destroy, prompting research into various chemical and biological technologies for its degradation in industrial effluents. Biological systems have shown success in removing thiocyanate from these effluents, emphasizing the need for further research in this area (Gould et al., 2012).
3. Analytical Chemistry
In the field of analytical chemistry, this compound and related compounds are essential for developing sensitive and specific methods to determine cyanide and thiocyanate levels in biological fluids. These methods are crucial for both clinical diagnostics and environmental monitoring, allowing for the detection of thiocyanate at even picomolar levels (Thomson & Anderson, 1980), (Ponnaiah et al., 2018).
4. Chemical Synthesis and Materials Science
In chemical synthesis, thiocyanates, derived from this compound, are generated through various methods, such as the dealkylative cyanation of thioethers. These methods are important for synthesizing thiocyanates with electrophilic functionalities, which have broad potential applications in synthetic chemistry, chemical biology, and materials science (Chen et al., 2019), (Zhu et al., 2015).
Safety and Hazards
While specific safety and hazard information for Cyanomethyl thiocyanate is not available in the retrieved sources, it’s important to handle all chemical substances with appropriate safety measures. For example, thiocyanate standard solutions are harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Propiedades
IUPAC Name |
cyanomethyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2S/c4-1-2-6-3-5/h2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVOVQNNYSZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)


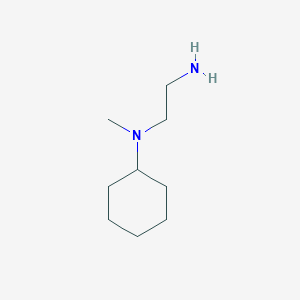
![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)
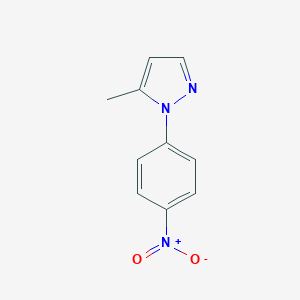
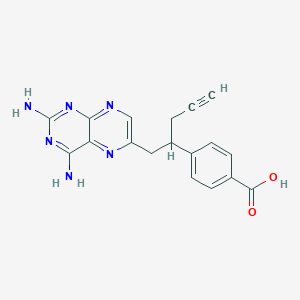
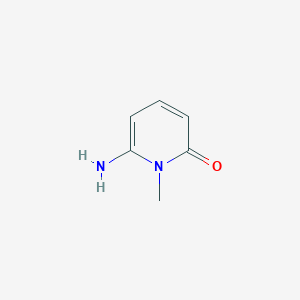
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)
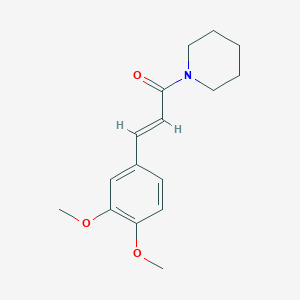
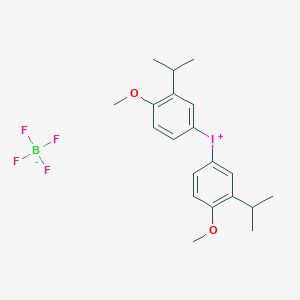
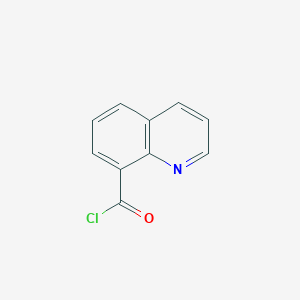
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
